
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure that includes an oxazastannolidinone ring, which is a five-membered ring containing oxygen, nitrogen, and tin atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- typically involves the reaction of a stannane precursor with an appropriate oxazolidinone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Common reagents used in the synthesis include organotin halides and oxazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazastannolidinone derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Oxazastannolidin-5-one derivatives: These compounds share the oxazastannolidinone ring structure but differ in their substituents.
Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.
Uniqueness
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is unique due to its specific combination of functional groups and stereochemistry
Eigenschaften
CAS-Nummer |
141381-82-0 |
|---|---|
Molekularformel |
C7H14N2O3Sn |
Molekulargewicht |
292.91 g/mol |
IUPAC-Name |
(4S)-3-(2-aminoacetyl)-2,2,4-trimethyl-1,3,2-oxazastannolidin-5-one |
InChI |
InChI=1S/C5H10N2O3.2CH3.Sn/c1-3(5(9)10)7-4(8)2-6;;;/h3H,2,6H2,1H3,(H2,7,8,9,10);2*1H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
InChI-Schlüssel |
AOOZEKRQRZKLSQ-LHWPGRLPSA-L |
Isomerische SMILES |
C[C@H]1C(=O)O[Sn](N1C(=O)CN)(C)C |
Kanonische SMILES |
CC1C(=O)O[Sn](N1C(=O)CN)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


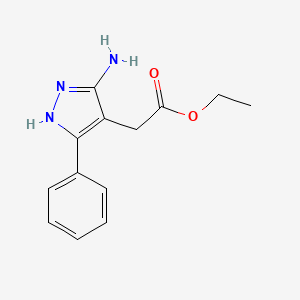
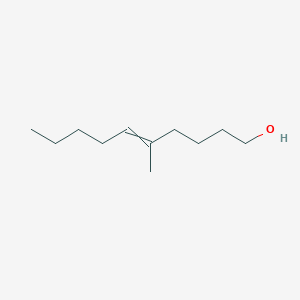
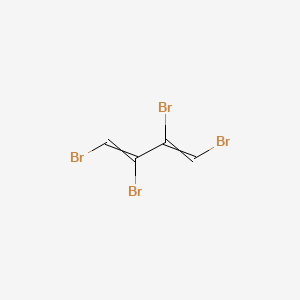
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
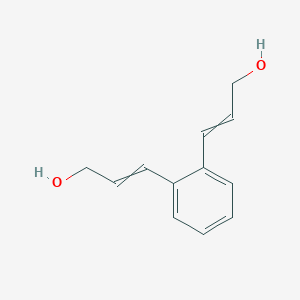
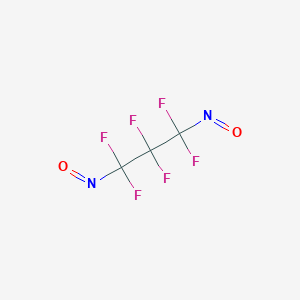
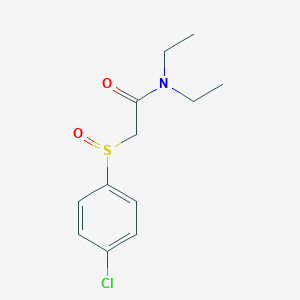


![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
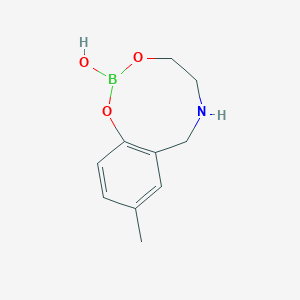

![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)

